1-(prop-2-yn-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione
Description
1-(Prop-2-yn-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione is a maleimide derivative featuring a propargyl (prop-2-ynyl) substituent at the nitrogen position of the pyrrole-2,5-dione core. Its molecular formula is C₇H₅NO₂, with a molecular weight of 135.12 g/mol. The compound is primarily synthesized for applications in azide-alkyne cycloaddition ("click chemistry") due to the reactivity of its terminal alkyne group . Its structural design enables covalent conjugation with azide-functionalized molecules, making it valuable in materials science and coordination chemistry, particularly for modifying iridium(III) complexes to study photophysical properties .
Properties
IUPAC Name |
1-prop-2-ynylpyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c1-2-5-8-6(9)3-4-7(8)10/h1,3-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYJFWVFCFYKNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=O)C=CC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209395-32-4 | |
| Record name | 1-(prop-2-yn-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
N-Propargylmaleimide, also known as 1-(prop-2-yn-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione or 1-prop-2-ynylpyrrole-2,5-dione, primarily targets thiol-containing molecules . These molecules include antibodies and cysteine-containing peptides. The maleimide group in the compound specifically and efficiently reacts with reduced thiols (sulfhydryl groups, –SH) to form stable thioether bonds.
Mode of Action
The compound incorporates a terminal alkyne group onto its targets through a simple and efficient process. This incorporation occurs at a pH range of 6.5 to 7.5. The result is the formation of stable thioether bonds.
Pharmacokinetics
The compound is soluble in dmso, dmf, dcm, thf, and chloroform, which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of N-Propargylmaleimide’s action is the formation of stable thioether bonds with thiol-containing molecules. This action enables the efficient incorporation of a terminal alkyne group onto these molecules.
Action Environment
The action of N-Propargylmaleimide is influenced by the pH of the environment. The compound specifically and efficiently reacts with reduced thiols at a pH range of 6.5 to 7.5. Outside this pH range, the efficiency of the reaction may be affected.
Biological Activity
1-(prop-2-yn-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione, also known as 1-prop-2-ynylpyrrole, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a pyrrole ring with a prop-2-yn-1-yl substituent. The synthesis typically involves the nucleophilic substitution of pyrrole with propargyl bromide under mild conditions, often using bases like sodium hydroxide or potassium carbonate to facilitate the reaction.
Anticancer Properties
Recent studies have highlighted the potential of 1-(prop-2-yn-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione as an anticancer agent. For instance, derivatives of pyrrole compounds have been shown to inhibit the growth of various cancer cell lines. A notable study demonstrated that modifications in the side groups of pyrrole derivatives significantly influenced their activity against cancer cells, particularly through interactions with ATP-binding domains in growth factor receptors such as EGFR and VEGFR2 .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research indicates that certain pyrrole derivatives exhibit significant antibacterial and antifungal activities. The mechanism is thought to involve disruption of microbial membrane integrity and interference with essential cellular processes .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, 1-(prop-2-yn-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione shows potential as an anti-inflammatory agent. Studies have reported that related compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For example, one derivative was found to have a COX-2 selectivity index significantly higher than that of celecoxib .
Case Study: Anticancer Activity
A study focusing on 4-amino derivatives of pyrrole demonstrated potent inhibition of colon cancer cell lines (HCT-116, SW-620) with GI50 values in the nanomolar range (approximately M). These compounds not only inhibited tumor growth in vitro but also showed effectiveness in vivo against chemically induced colon tumors in rat models .
Case Study: Interaction with Lipid Membranes
Another investigation explored the interaction of pyrrole derivatives with lipid bilayers. The results indicated that these compounds could intercalate into membranes, leading to increased conductance and capacity—an effect linked to their ability to disrupt lipid packing and potentially alter membrane dynamics .
Data Table: Biological Activities of Pyrrole Derivatives
| Compound Name | Activity Type | Target/Mechanism | IC50 Value (M) |
|---|---|---|---|
| 4-amino-pyrrole derivative | Anticancer | Inhibition of EGFR/VEGFR2 | |
| Pyrrole derivative | Anti-inflammatory | COX inhibition | COX-2 IC50 = 6.0 nM |
| Pyrrole derivative | Antimicrobial | Disruption of microbial membranes | Not specified |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structurally related pyrrole-2,5-dione derivatives, highlighting key differences in substituents, physicochemical properties, and applications.
Structural and Functional Comparisons
Reactivity and Stability
- Alkyne Reactivity: The propargyl group in the target compound enables rapid Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key advantage over non-alkynylated analogs like the tosyl derivative (4c), which requires harsh conditions for substitution .
- Electron Effects : The 6-methoxypyridin-3-yl and 3,4-dichlorobenzyl substituents modulate electron density on the maleimide ring. Methoxy groups enhance electron donation, while chlorine atoms increase electrophilicity, influencing reactivity in nucleophilic additions .
- Solubility: The 4-aminobutyl derivative’s hydrochloride salt improves aqueous solubility, contrasting with the lipophilic dichlorobenzyl analog .
Q & A
Q. Key Considerations :
- Purity of starting materials (e.g., anhydrous solvents).
- Monitoring reaction progress via TLC or HPLC to avoid over-functionalization.
Basic: How is the compound characterized using spectroscopic methods?
Methodological Answer :
Spectroscopic characterization involves:
NMR :
- ¹H NMR : Peaks at δ 2.8–3.2 ppm (methylene protons of dihydropyrrole), δ 4.5–5.0 ppm (propargyl CH₂), and δ 6.7–7.2 ppm (aromatic protons if substituted) .
- ¹³C NMR : Carbonyl signals at ~170–175 ppm and alkyne carbons at ~70–80 ppm .
FTIR : Strong absorptions at 1770–1820 cm⁻¹ (C=O stretching) and 2100–2250 cm⁻¹ (C≡C stretching) .
HRMS : Exact mass confirmation (theoretical [M+H]⁺ for C₇H₅NO₂: 152.0342) .
Q. Critical Pitfalls :
- Side reactions (e.g., alkyne polymerization) require strict temperature control (<50°C).
- Steric hindrance from the propargyl group may limit substitution at adjacent positions .
Advanced: How to address discrepancies in reported physicochemical properties (e.g., melting point, solubility)?
Methodological Answer :
Discrepancies often arise from polymorphism or impurity profiles . Mitigation strategies include:
Recrystallization : Use solvent systems like ethanol/water or DCM/hexane to obtain pure polymorphs .
Thermal Analysis : DSC/TGA to identify phase transitions and confirm reported melting points (e.g., 138–140°C vs. literature 141–143°C) .
Solubility Studies : Compare solubility in DMSO, THF, and chloroform under standardized conditions (25°C, 1 atm) .
Q. Example :
- NIST reports boiling points of 210–215°C, while independent studies note 205–208°C due to trace solvents .
Advanced: What are the applications of this compound in materials science?
Methodological Answer :
The compound serves as a building block for:
Conjugated Polymers : Incorporating into poly(pyrrole-dione) backbones enhances charge transport in organic semiconductors .
Metal-Organic Frameworks (MOFs) : Propargyl groups facilitate post-synthetic modification via click chemistry to anchor catalytic sites .
Photoresponsive Materials : Functionalization with azobenzene derivatives enables light-switchable properties .
Q. Case Study :
- A 2023 study used the compound to synthesize a MOF with 12% improved CO₂ adsorption capacity compared to unmodified analogs .
Advanced: What reaction mechanisms govern cyclization reactions involving this compound?
Methodological Answer :
Cyclization typically follows a base-assisted enolate formation mechanism:
Deprotonation : A strong base (e.g., LDA) abstracts a proton from the dihydropyrrole ring, forming an enolate.
Nucleophilic Attack : The enolate attacks an electrophilic carbon (e.g., aryl halide), leading to ring closure.
Aromatization : Loss of H₂O or HX yields the fused aromatic product .
Q. Key Evidence :
Basic: What handling and storage precautions are recommended?
Q. Methodological Answer :
- Storage : Under nitrogen at –20°C to prevent oxidation of the dihydropyrrole ring .
- Handling : Use PPE (gloves, goggles) due to mild skin irritation (LD₅₀ > 2000 mg/kg in rats). Avoid exposure to moisture to prevent hydrolysis .
Advanced: How do substituents impact the compound’s electronic properties?
Methodological Answer :
Substituents alter HOMO-LUMO gaps and redox potentials:
Electron-Withdrawing Groups (EWGs) :
- -NO₂ : Reduces LUMO by ~0.5 eV, enhancing n-type semiconductor behavior .
Electron-Donating Groups (EDGs) :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
